molecular formula C14H12I2N2O B12466733 2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide

2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide

Katalognummer: B12466733
Molekulargewicht: 478.07 g/mol
InChI-Schlüssel: IBXMIYXBQSHXCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide is a complex organic compound with the molecular formula C14H12I2N2O. It is characterized by the presence of two iodine atoms, an amino group, and a benzamide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the selective iodination of 3-methylphenylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the efficient synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of iodine atoms in 2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide imparts unique properties, such as increased molecular weight and potential for specific biological interactions. These characteristics make it distinct from other similar compounds and valuable for specialized applications .

Eigenschaften

Molekularformel

C14H12I2N2O

Molekulargewicht

478.07 g/mol

IUPAC-Name

2-amino-3,5-diiodo-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H12I2N2O/c1-8-3-2-4-10(5-8)18-14(19)11-6-9(15)7-12(16)13(11)17/h2-7H,17H2,1H3,(H,18,19)

InChI-Schlüssel

IBXMIYXBQSHXCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=CC(=C2)I)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.